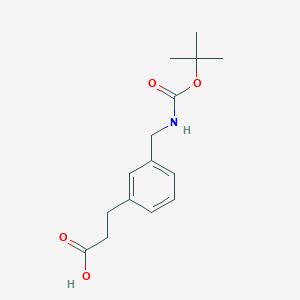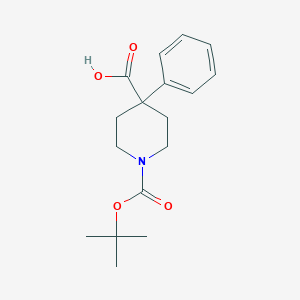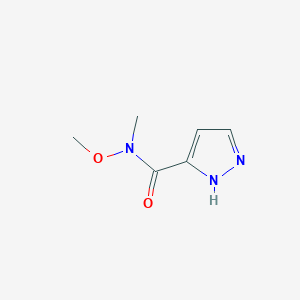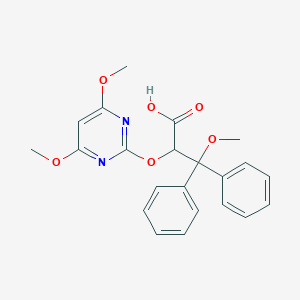
Darusentan, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darusentan, (+/-)-, is a chemical compound that belongs to the category of endothelin receptor antagonists (ERAs). It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure.
Mécanisme D'action
Darusentan works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Endothelin acts on two types of receptors, i.e., ETA and ETB receptors. ETA receptors are primarily responsible for the vasoconstrictive effects of endothelin, while ETB receptors are involved in vasodilation and clearance of endothelin. Darusentan selectively blocks the ETA receptors, thereby reducing the constriction of blood vessels and improving blood flow.
Effets Biochimiques Et Physiologiques
Darusentan has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, and protection against endothelial dysfunction. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Darusentan in lab experiments include its high selectivity for ETA receptors, its potent vasoconstrictive effects, and its ability to improve blood flow. However, one of the limitations of using Darusentan is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on Darusentan. One of the key areas of focus is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its therapeutic potential in other diseases, such as pulmonary hypertension and renal failure. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its therapeutic efficacy in different patient populations.
Conclusion:
In conclusion, Darusentan is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Although there are some limitations to its use in lab experiments, there are several potential future directions for research on Darusentan.
Applications De Recherche Scientifique
Darusentan has been extensively studied for its therapeutic applications in various diseases, including hypertension, heart failure, and diabetic nephropathy. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the endothelin receptors, Darusentan reduces the constriction of blood vessels, thereby improving blood flow and reducing blood pressure.
Propriétés
Numéro CAS |
178306-46-2 |
|---|---|
Nom du produit |
Darusentan, (+/-)- |
Formule moléculaire |
C22H22N2O6 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |
Clé InChI |
FEJVSJIALLTFRP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
SMILES canonique |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

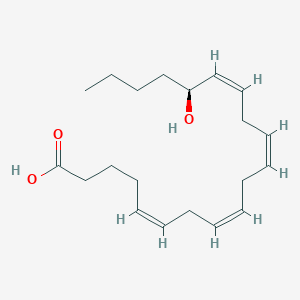
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
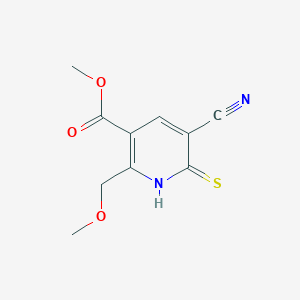
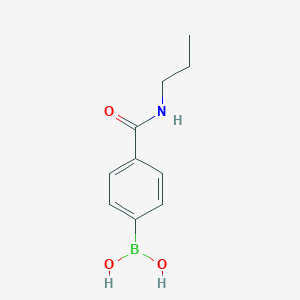
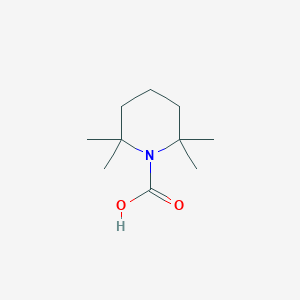
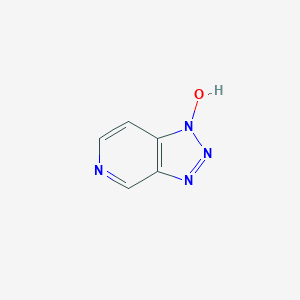
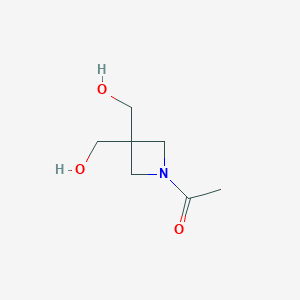
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
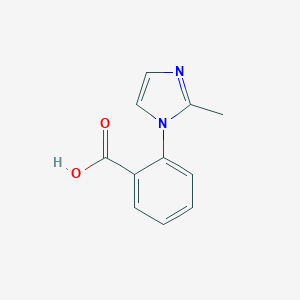
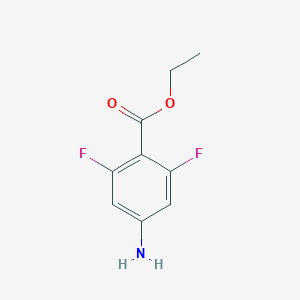
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
